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Compound of Interest

Compound Name: Tak-418

Cat. No.: B3324257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profile

of TAK-418, a novel, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase

1 (LSD1). The performance of TAK-418 is compared with other selected LSD1 inhibitors that

have entered clinical development. This document is intended to serve as a valuable resource

for researchers and drug development professionals by presenting key experimental data in a

clear and comparative format.

Executive Summary
TAK-418 has demonstrated a favorable pharmacokinetic profile in early clinical studies,

characterized by rapid absorption, a nearly linear dose-exposure relationship, and a short

terminal half-life, suggesting a low potential for accumulation with daily dosing.[1][2][3] Notably,

it effectively crosses the blood-brain barrier, a critical feature for a drug targeting central

nervous system (CNS) disorders.[1][2][3] When compared to other LSD1 inhibitors, TAK-418's

profile suggests a predictable and manageable clinical pharmacology. This guide will delve into

the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties,

juxtaposed with those of other key LSD1 inhibitors.

Comparative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for

TAK-418 and a selection of other LSD1 inhibitors. Data has been compiled from publicly
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available clinical trial information and publications. It is important to note that direct cross-trial

comparisons should be made with caution due to potential differences in study populations,

analytical methods, and dosing regimens.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Volunteers

Compoun
d

Dose
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·h/mL)

T½ (hr)
Bioavaila
bility (%)

TAK-418 5-160 mg

Dose-

proportiona

l increase

Rapid

Dose-

proportiona

l increase

~3.1 - 5.4
Not

Reported

Tranylcypr

omine
20 mg 50-200 1-2

~197 ((-)-

enantiomer

), ~26 ((+)-

enantiomer

)

~2.5 ~50

Iadademst

at (ORY-

1001)

5-220

µg/m² (in

patients)

Dose-

dependent

increase

Not

Reported

Dose-

dependent

increase

Not

Reported

Excellent

(preclinical)

GSK28795

52

0.25-3 mg

(in

patients)

Dose-

proportiona

l increase

~2

Dose-

proportiona

l increase

~18 (at 2

mg)

Not

Reported

Bomedems

tat (IMG-

7289)

50 mg
Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Not

Reported

INCB0598

72

2 mg

(starting

dose in

patients)

Data Not

Available

Data Not

Available

Data Not

Available

Data Not

Available

Not

Reported

Data for Iadademstat and GSK2879552 are from studies in patient populations, which may

influence pharmacokinetic parameters. Data for Bomedemstat and INCB059872 in healthy

volunteers is not yet publicly available.
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Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Volunteers

Compound
Dose
Regimen

Cmax,ss
(ng/mL)

Tmax,ss
(hr)

AUCτ,ss
(ng·h/mL)

Accumulati
on Ratio

TAK-418

20-160 mg

QD for 10

days

Dose-

proportional

increase

Not Reported

Dose-

proportional

increase

No obvious

accumulation

Tranylcyprom

ine

40 mg/day (in

patients)

Disproportion

ately high vs

single dose

Not Reported

Disproportion

ately high vs

single dose

Apparent

Iadademstat

(ORY-1001)

140

µg/m²/day (in

patients)

Data Not

Available

Data Not

Available

Data Not

Available
Not Reported

GSK2879552

0.25-3 mg

QD for 15

days (in

patients)

Dose-

proportional

increase

Not Reported

Dose-

proportional

increase

Apparent

Data for Tranylcypromine, Iadademstat, and GSK2879552 are from studies in patient

populations.

Experimental Protocols
The pharmacokinetic profile of TAK-418 was primarily characterized in two Phase 1,

randomized, double-blind, placebo-controlled studies in healthy volunteers (NCT03228433 and

NCT03501069).[1][2][4][5][6][7]

Key Methodologies:
Study Design: The studies employed both single ascending dose (SAD) and multiple

ascending dose (MAD) designs.

SAD Studies: Healthy volunteers received a single oral dose of TAK-418 (ranging from 5

mg to 160 mg) or placebo.[1][2][4] Serial blood samples were collected over a specified
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period to determine the single-dose pharmacokinetic profile.[4] A food-effect cohort was

included to assess the impact of a high-fat meal on drug absorption.[1][2]

MAD Studies: Healthy female volunteers received once-daily oral doses of TAK-418
(ranging from 20 mg to 160 mg) or placebo for 10 days to evaluate the steady-state

pharmacokinetics and potential for drug accumulation.[1][2][6][7]

Sample Analysis: Plasma concentrations of TAK-418 were quantified using a validated liquid

chromatography with tandem mass spectrometry (LC-MS/MS) method.[8]

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine key

pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life (t½).

Visualizations
LSD1 Signaling Pathway and Mechanism of Action
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic modifier that primarily removes

methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to

transcriptional repression. It can also demethylate H3K9me1/2, resulting in transcriptional

activation. TAK-418 and other LSD1 inhibitors act by binding to and inactivating the LSD1

enzyme, thereby modulating gene expression. Dysregulation of LSD1 has been implicated in

various diseases, including cancers and neurological disorders.
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Mechanism of TAK-418 Action on LSD1-mediated Gene Repression.
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Experimental Workflow for a Typical Pharmacokinetic
Study
The following diagram illustrates the standard workflow for a clinical pharmacokinetic study,

from volunteer screening to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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